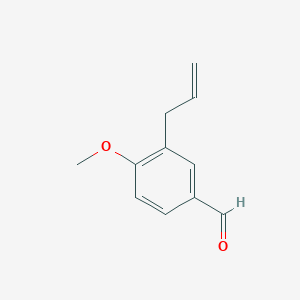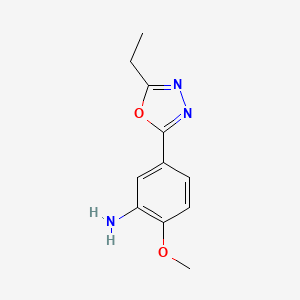
5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline" is a derivative of the 1,3,4-oxadiazole family, which is known for its heterocyclic structure containing both nitrogen and oxygen atoms within a five-membered ring. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the formation of the 1,3,4-oxadiazole ring. In the context of the provided papers, the synthesis of related compounds involves reactions such as the retro-ene reaction, where a heterocyclic ring facilitates the reaction, leading to the expulsion of formaldehyde as a highly exothermic process . Although the exact synthesis of the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring. The papers discuss the behavior of related compounds under various conditions, such as thermolysis and photolysis, which can lead to the formation of carbenes, ylides, or diazo compounds . These reactions are influenced by the molecular structure, including the presence of substituents on the oxadiazole ring, which can stabilize different intermediates and affect the overall reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives is diverse, with the ability to undergo various transformations. For instance, the decomposition of methoxyoxadiazoline in alcohols leads to products with an anti configuration, indicating the influence of the double bond in stabilizing transition states . Additionally, the rates of formation of carbonyl ylides from methoxy-substituted oxadiazolines are affected by substituent effects, which can alter the electron density at specific positions on the ring and influence the kinetics of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and aryl substituents can impact properties such as solubility, boiling point, and stability. The kinetics of decomposition reactions and the formation of intermediates provide insights into the thermal stability and reactivity of these compounds . The substituent effects on the rates of formation of carbonyl ylides also suggest that electronic factors play a significant role in determining the chemical properties of these molecules .
Applications De Recherche Scientifique
Therapeutic Applications
5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, as part of the broader family of 1,3,4-oxadiazole derivatives, has been explored for its significant potential in medicinal chemistry. These compounds are recognized for their ability to interact effectively with various enzymes and receptors due to the peculiar structure of the 1,3,4-oxadiazole ring, leading to a wide range of bioactivities. Research has highlighted the development of 1,3,4-oxadiazole-based derivatives for treating various diseases, showcasing their high therapeutic potency across multiple domains such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory activities, among others. The comprehensive and systematic review by Verma et al. (2019) emphasizes the current developments of these compounds in medicinal chemistry, suggesting their enormous development value and applicability in creating more active and less toxic medicinal agents (Verma et al., 2019).
Pharmacological Significance
Further, the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and its derivatives have demonstrated promising biological activities. These include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, showcasing the versatility of oxadiazole derivatives in drug development. The review by Wang et al. (2022) reports on the recent progress in the synthesis and biological evaluation of these compounds, highlighting their significant pharmacological activity and potential as therapeutic agents (Wang et al., 2022).
Synthetic Strategies and Biological Roles
The innovative methods developed for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, underlining the role of these compounds in the treatment of numerous diseases. Nayak and Poojary's work (2019) reviews the results of developments in synthesis and biological applications of 1,3,4-oxadiazole candidates over the past 15 years, providing valuable insights for researchers aiming to explore new therapeutic species (Nayak & Poojary, 2019).
Anticancer and Antiviral Activity
The anticancer and antiviral activities of 1,3,4-oxadiazoles have been particularly highlighted, with derivatives showing potent biological functions associated with various mechanisms such as enzyme inhibition and growth factor modulation. Devi et al. (2022) summarize the synthetic procedures and targeted inhibitory activities of these compounds, pointing towards their potential as lead molecules for future cancer and viral infection treatments (Devi et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body.
Propriétés
IUPAC Name |
5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-10-13-14-11(16-10)7-4-5-9(15-2)8(12)6-7/h4-6H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNFZPZRITRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589907 |
Source


|
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954326-01-3 |
Source


|
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


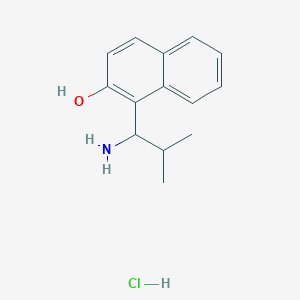
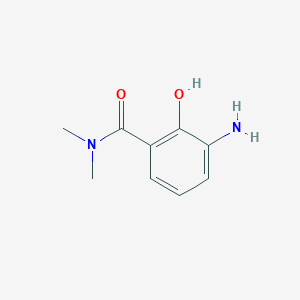
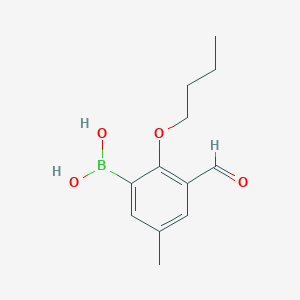


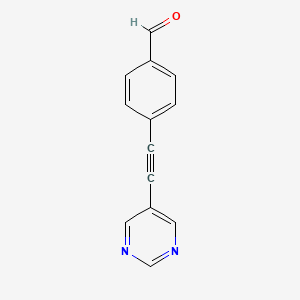

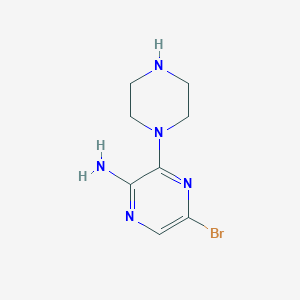


![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

